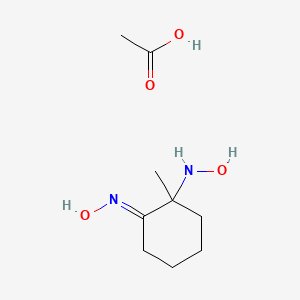
Cyclohexanone, 2-(hydroxyamino)-2-methyl-, oxime, acetate (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanone, 2-(hydroxyamino)-2-methyl-, oxime, acetate (1:1) is a chemical compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group -C=N-OH
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanone, 2-(hydroxyamino)-2-methyl-, oxime, acetate (1:1) typically involves the reaction of cyclohexanone with hydroxylamine to form cyclohexanone oxime. This reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid. The resulting oxime can then be acetylated using acetic anhydride to form the acetate derivative.
Industrial Production Methods
On an industrial scale, the production of cyclohexanone oxime is often achieved through the ammoximation process, which involves the reaction of cyclohexanone with ammonia and hydrogen peroxide in the presence of a titanium silicate catalyst (TS-1). This method is favored due to its high selectivity and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanone, 2-(hydroxyamino)-2-methyl-, oxime, acetate (1:1) can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds.
Reduction: The oxime can be reduced to form amines.
Substitution: The acetate group can be substituted with other acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Acylation reactions can be carried out using acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various acyl derivatives depending on the acylating agent used.
Aplicaciones Científicas De Investigación
Cyclohexanone, 2-(hydroxyamino)-2-methyl-, oxime, acetate (1:1) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of cyclohexanone, 2-(hydroxyamino)-2-methyl-, oxime, acetate (1:1) involves its conversion to other active compounds through chemical reactions. For example, in the Beckmann rearrangement, the oxime group is converted to an amide, which can then undergo further transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone oxime: A precursor in the synthesis of ε-caprolactam.
Cyclohexanone: A key intermediate in the production of adipic acid and caprolactam.
Cyclohexanol: Used in the production of plasticizers and as a solvent.
Uniqueness
Cyclohexanone, 2-(hydroxyamino)-2-methyl-, oxime, acetate (1:1) is unique due to its specific functional groups, which allow it to undergo a variety of chemical reactions and be used in diverse applications. Its acetate derivative provides additional reactivity compared to the parent oxime, making it valuable in synthetic chemistry and industrial processes .
Propiedades
IUPAC Name |
acetic acid;(NE)-N-[2-(hydroxyamino)-2-methylcyclohexylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.C2H4O2/c1-7(9-11)5-3-2-4-6(7)8-10;1-2(3)4/h9-11H,2-5H2,1H3;1H3,(H,3,4)/b8-6+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQTUSFJTYKFGJ-WVLIHFOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC1(CCCCC1=NO)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.CC\1(CCCC/C1=N\O)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-4-oxo-2-butenoic acid](/img/structure/B5267432.png)
![2-{2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}acetamide](/img/structure/B5267439.png)
![(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecan-11-yl)-[4-(1H-1,2,4-triazol-5-yl)phenyl]methanone](/img/structure/B5267446.png)
![3-[2-(4-fluorophenyl)ethyl]-1-(1H-pyrazol-1-ylacetyl)piperidine](/img/structure/B5267454.png)
![N,N'-{2-butene-1,4-diylbis[thio(4,6-dihydroxy-2,5-pyrimidinediyl)]}diacetamide](/img/structure/B5267456.png)
![[(2R,3R,6R)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-pyridin-3-ylmethanone](/img/structure/B5267471.png)
![5-[(2-Methoxyphenyl)methylsulfamoyl]-2-methylbenzamide](/img/structure/B5267479.png)
![5-amino-6-[(E)-indol-3-ylidenemethyl]-2-(2-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5267489.png)
![N-[1-{[2-(1-adamantyl)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-furamide](/img/structure/B5267491.png)
![(5E)-5-{[(2-CHLOROPHENYL)AMINO]METHYLIDENE}-1-[2-(4-FLUOROPHENYL)ETHYL]-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B5267511.png)
![2-methoxy-3-{[4-(3-pyridinylmethoxy)-1-piperidinyl]methyl}quinoline](/img/structure/B5267512.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5267513.png)
![1-[(5-ethyl-3-isoxazolyl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5267528.png)
![2-{[4-(3-benzyl-1H-pyrazol-5-yl)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5267529.png)
